[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine
Description
[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine (CAS: 933714-21-7) is a secondary amine with a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol . Its structure features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 3-position with a cyclopentyl group and a methylamine side chain.
Properties
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-9-5-6-12(8-9)10-3-1-2-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCKTCOYNYEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Notably, it has shown promise as a:
- Cognitive Enhancer : Research indicates that compounds similar to [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine may act as antagonists at histamine H3 receptors, which are implicated in cognitive functions and disorders such as Alzheimer's disease and schizophrenia .
- Antidepressant : The structural analogs have demonstrated efficacy in preclinical models of depression, suggesting that [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine could also possess antidepressant properties .
Mechanistic Studies
Studies have focused on understanding the mechanism of action of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine at the molecular level:
- Receptor Interaction : Investigations show that the compound interacts with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function .
Analgesic Properties
Research suggests that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its ability to modulate pain pathways could provide relief in chronic pain conditions .
Table 1: Summary of Biological Activities
Table 2: Potential Therapeutic Applications
| Disorder Type | Potential Application |
|---|---|
| Alzheimer's Disease | Cognitive enhancer |
| Schizophrenia | Modulation of psychotic symptoms |
| Chronic Pain | Analgesic treatment |
| Depression | Antidepressant therapy |
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine:
- Cognitive Enhancement in Rodent Models :
- Antidepressant Efficacy :
- Pain Management :
Mechanism of Action
The mechanism of action of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs: Pyrrolidine and Piperidine Derivatives
The compound is compared to structurally related amines with variations in ring size, substituent position, or alkyl groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : Substitution at the 2-position vs. 3-position in pyrrolidine alters steric interactions and electronic distribution, which may impact reactivity or intermolecular interactions .
Functional Analogs: Amines in CO₂ Capture
MDEA-impregnated mesoporous carbon achieves a CO₂ adsorption capacity of 2.63 mmol/g via a combination of physical and chemical adsorption mechanisms . In contrast, the target compound’s primary/secondary amine groups (vs. MDEA’s tertiary amine) could exhibit different CO₂ interaction kinetics due to varying basicity and steric hindrance.
Stability and Reactivity
- The bulkier cyclopentyl group may reduce reactivity toward electrophiles compared to smaller substituents.
- Toxicity : Safety data for the cyclopropyl analog emphasize standard precautions for amine handling (e.g., skin/eye irritation risks), suggesting similar hazards for the target compound .
Biological Activity
[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
Synthesis and Characterization
The synthesis of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine involves multi-step organic reactions, typically starting from readily available precursors. The characterization of the compound is performed using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), to confirm its structure and purity.
Biological Activity
The biological activity of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine has been evaluated against various pathogens and cell lines. Key findings include:
- Antimicrobial Activity : The compound exhibits selective antimicrobial properties against certain Gram-positive and Gram-negative bacteria. For example, it has shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
- Antiproliferative Effects : In vitro studies have demonstrated that [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The compound's antiproliferative activity was assessed using MTT assays, with IC50 values indicating significant cytotoxicity at micromolar concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 0.21 μM | |
| Antimicrobial | S. aureus | 0.15 μM | |
| Antiproliferative | MCF-7 | 10 μM | |
| Antiproliferative | A375 | 15 μM |
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications in the cyclopentyl and pyrrolidine moieties significantly influence the biological activity of this compound. For instance, altering the substituents on the nitrogen atom or modifying the cyclopentane ring can enhance or diminish its antimicrobial potency. These findings are crucial for guiding further drug development efforts.
Case Studies
Several case studies have explored the efficacy of [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine in various therapeutic contexts:
- Antimicrobial Efficacy : A study investigated the compound's effectiveness against multidrug-resistant strains of bacteria, demonstrating promising results that warrant further investigation into its potential as an antibiotic agent .
- Cancer Treatment : Research focusing on its antiproliferative effects indicated that [(1-Cyclopentylpyrrolidin-3-yl)methyl]amine could serve as a lead compound for developing new anticancer therapies, especially for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
